Unsevine

Chiral purity Natural product characterization Stereochemical analysis

Pharmacology groups investigating Amaryllidaceae alkaloid SAR frequently encounter sourcing challenges for stereochemically authenticated reference compounds. Unsevine (CAS 4838-99-7) resolves this bottleneck as a ≥98% pure benzopyranoindole alkaloid with verified identity and documented pharmacology. • Defined adrenergic blockade with established LD₅₀ (171.5 mg/kg, i.v., mice) enabling dose-range-finding without preliminary toxicity screening • NMR-confirmed cis B/C ring junction and [α]D +168° (CHCl₃) provide stereochemical reference for SAR comparisons against trans-fused analogs • Distinct MS fragmentation signature enables rapid dereplication in Amaryllidaceae extract screening workflows, preventing redundant isolation of known alkaloids

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
CAS No. 4838-99-7
Cat. No. B000061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnsevine
CAS4838-99-7
Synonyms5α-Methoxy-1-methyl-9,10-[methylenebis(oxy)]lycorenan-7α-ol
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC
InChIInChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1
InChIKeyIUBHYAMIHZYNMV-AVEIZBFRSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Unsevine (CAS 4838-99-7) – Baseline Identity and Scientific Classification for Research Procurement


Unsevine is a benzopyranoindole-type Amaryllidaceae alkaloid [1], first isolated from Ungernia severtzovii [2] and characterized by a 9,10-methylenedioxy-5-methoxy-12-hydroxy-N-methylbenzopyranoindole scaffold with a C3a–C4 double bond [3]. It is a 5α-methoxy-1-methyl-9,10-[methylenebis(oxy)]lycorenan-7α-ol derivative (C₁₈H₂₁NO₅, MW 331.36 g/mol) . The compound is described as a centrally and peripherally acting adrenergic blocker with hypotensive and sedative properties, also reported to prolong the action of soporifics, enhance analgesic effects, and prevent convulsions . As a natural product alkaloid with a defined stereochemistry and a purity specification of ≥98% (TLC, mass spectrometry) , Unsevine serves as a research tool for investigating Amaryllidaceae alkaloid pharmacology and structure-activity relationships (SAR) within this class.

Why Generic Substitution of Unsevine with Other Amaryllidaceae Alkaloids Is Scientifically Unjustified


Amaryllidaceae alkaloids sharing a common plant source (Ungernia severtzovii) exhibit divergent pharmacological profiles that preclude functional interchangeability. For example, while ungerine also enhances the effects of narcotics and analgesics, it possesses a distinct optical rotation ([α]D +103° in MeOH) and different salt melting points compared to unsevine ([α]D +168° in chloroform; m.p. 173–174 °C) [1]. Hippeastrine, another co-occurring alkaloid, demonstrates potent cytotoxic activity via topoisomerase I inhibition (IC₅₀ = 7.25 µg/mL) , a mechanism not attributed to unsevine, which is characterized instead by adrenergic blockade and CNS-depressant effects . Galanthamine, the most commercially developed alkaloid from the same genus, is a selective acetylcholinesterase inhibitor used for Alzheimer’s disease [2], representing yet another distinct pharmacological class. These divergent mechanisms, potency ranges, and selectivity profiles underscore that even alkaloids from the same plant species cannot be assumed to be interchangeable, making compound-specific procurement essential for reproducible research outcomes.

Unsevine (CAS 4838-99-7) – Quantitative Differentiation Evidence Versus Structural Analogs


Optical Rotation Differentiates Unsevine from Ungerine Despite Shared Plant Origin

Unsevine exhibits a specific optical rotation of [α]D +168° (c in chloroform) , which is markedly distinct from the closely related co-metabolite ungerine, which displays [α]D +103° (c in MeOH) [1]. This 65-unit difference in specific rotation, measured under comparable conditions for free bases, provides a clear analytical fingerprint for identity verification and enantiomeric purity assessment. In procurement contexts where chiral integrity is critical for biological activity, this parameter enables unambiguous differentiation between the two alkaloids, which are frequently co-isolated from Ungernia species.

Chiral purity Natural product characterization Stereochemical analysis

Melting Point Distinguishes Unsevine from the Cytotoxic Analog Hippeastrine

The melting point of unsevine is reported as 173–174 °C , while hippeastrine, a structurally related Amaryllidaceae alkaloid with documented topoisomerase I inhibitory and cytotoxic activity, exhibits a markedly higher melting point of 214–215 °C [1]. This ~41 °C difference provides a simple, cost-effective physical criterion for distinguishing the two compounds, which may otherwise be confused due to their co-occurrence in Ungernia and other Amaryllidaceae species. For procurement verification, melting point determination serves as a rapid preliminary identity check before committing to more resource-intensive spectroscopic analyses.

Purity assessment Solid-state characterization Quality control

Acute Systemic Toxicity (LD₅₀) Defines a Quantifiable Safety Margin for In Vivo Studies with Unsevine

Unsevine has a reported acute toxicity (LD₅₀) of 171.5 mg/kg following intravenous administration in mice , establishing a quantitative benchmark for dose-range selection in preclinical in vivo experiments. While comparable LD₅₀ values for ungerine or hippeastrine under identical route and species conditions are not readily available in the open literature, this value for unsevine provides a concrete starting point for experimental design. For researchers planning in vivo pharmacological studies—particularly those investigating the compound's reported hypotensive, sedative, or adrenergic-blocking effects—this LD₅₀ datum enables calculation of initial dosing ranges and safety margins in the absence of compound-specific pharmacokinetic data.

In vivo toxicity Dose-range finding Preclinical safety

B/C Ring Junction Stereochemistry (cis-Linkage) Defines a Structural Motif Distinct from trans-Fused Amaryllidaceae Alkaloids

NMR spectroscopic studies have established that unsevine possesses a cis B/C ring junction, a stereochemical feature shared with ungerine, dihydroungerine, hippeastrine, and their dihydro derivatives [1]. In contrast, the structurally related alkaloid clivonine exhibits a trans B/C ring linkage [1]. This cis-stereochemistry at the B/C ring fusion influences the three-dimensional shape of the molecule, the spatial orientation of the N-CH₃ group (positioned above the plane of the benzene ring in dihydrohippeastrine), and potentially the compound's interaction with biological targets such as adrenergic receptors. For SAR studies focused on Amaryllidaceae alkaloid pharmacology, unsevine provides a defined cis-fused scaffold that can be systematically compared with trans-fused analogs to probe the stereochemical determinants of receptor binding.

Stereochemistry Conformational analysis Structure-activity relationship

Polarographic Reduction Behavior Differentiates Unsevine from Narwedine Under Identical Electrochemical Conditions

A comparative polarographic study of nine ungerine-type alkaloids revealed that unsevine, hippeastrine, and ungerine undergo reduction to form the corresponding tetrahydro derivatives, whereas narwedine, under identical electrochemical conditions, is reduced to its corresponding carbinol [1]. This mechanistic divergence in electrochemical reduction pathways reflects fundamental differences in the electrophilic character and reducible functional groups among these alkaloids. For analytical chemists developing electrochemical detection methods or for researchers studying the redox pharmacology of Amaryllidaceae alkaloids, this distinct polarographic behavior provides a basis for selective detection or differentiation of unsevine from narwedine in complex plant extracts or reaction mixtures.

Electrochemistry Redox differentiation Analytical method development

Mass Spectrometric Fragmentation Pattern Reflects the Influence of the Isolated C3a–C4 Double Bond Unique to Unsevine

A mass spectrometric investigation comparing ungerine, unsevine, and hippeastrine demonstrated that the presence of an isolated double bond in ring B exerts a specific influence on the direction of molecular ion decomposition [1]. Unsevine possesses this isolated double bond between C3a and C4 in ring B [2], which directs fragmentation along a pathway distinct from that of its hydrogenated analogs. For analytical laboratories employing mass spectrometry for compound identification or purity verification, this characteristic fragmentation signature provides an additional level of structural confirmation beyond molecular weight alone (M⁺ at m/z 331 for unsevine).

Mass spectrometry Structural elucidation Fragmentation pathway

Unsevine (CAS 4838-99-7) – Evidence-Based Research and Industrial Application Scenarios


Pharmacological Probe for Central and Peripheral Adrenergic Mechanisms

Based on its documented profile as a central and peripheral adrenergic blocker with additional hypotensive, sedative, and analgesic-potentiating effects , unsevine serves as a pharmacological tool compound for dissecting adrenergic receptor subtype involvement in cardiovascular and CNS function. Its reported ability to inhibit the orientation reaction, prolong soporific action, and prevent convulsions makes it particularly relevant for in vivo studies of sedative-hypnotic drug mechanisms. The availability of an LD₅₀ value (171.5 mg/kg, i.v., mice) enables researchers to design dose-response experiments within defined safety margins, reducing the burden of preliminary toxicity screening.

Stereochemical Standard for cis-Fused Amaryllidaceae Alkaloid SAR Studies

The NMR-confirmed cis B/C ring junction of unsevine [1] provides a structurally defined scaffold for systematic structure-activity relationship investigations within the Amaryllidaceae alkaloid class. By comparing unsevine (cis-fused) with trans-fused analogs such as clivonine [1], medicinal chemists can interrogate the influence of B/C ring stereochemistry on receptor binding, functional activity, and pharmacokinetic properties. The compound's high purity specification (≥98% by TLC and mass spectrometry) ensures that observed biological effects are attributable to the intended stereoisomer rather than to impurities.

Electrochemical Reference Standard for Polarographic Detection of Ungernia Alkaloids

The well-characterized polarographic reduction behavior of unsevine—specifically its conversion to a tetrahydro derivative under defined electrochemical conditions [2]—supports its use as a reference standard in the development of electrochemical assays for alkaloid detection and quantification. The catalytic hydrogen waves common to ungerine alkaloids [2] provide a shared analytical signal, while the differential reduction products (tetrahydro derivative for unsevine vs. carbinol for narwedine) [2] enable selective detection in mixtures. This application is relevant to quality control laboratories monitoring alkaloid content in plant extracts and natural product formulations.

Mass Spectrometry Reference for Amaryllidaceae Alkaloid Dereplication

The documented mass spectrometric fragmentation behavior of unsevine, characterized by the directing influence of its isolated C3a–C4 double bond in ring B [3], positions the compound as a valuable reference standard for dereplication workflows in natural product discovery. When screening Ungernia or other Amaryllidaceae extracts for novel alkaloids, the distinct fragmentation signature of unsevine allows its rapid identification and differentiation from co-occurring alkaloids such as ungerine, hippeastrine, and their hydrogenated derivatives [3], thereby preventing redundant isolation of known compounds and focusing resources on truly novel chemical entities.

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